molecular formula C8H10N2O B010948 3-(Aminomethyl)benzamide CAS No. 102562-86-7

3-(Aminomethyl)benzamide

Cat. No. B010948
CAS RN: 102562-86-7
M. Wt: 150.18 g/mol
InChI Key: HYHLWVJLJXARGY-UHFFFAOYSA-N
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Description

3-(Aminomethyl)benzamide , also known as benzamidomethylamine , is an organic compound with the chemical formula C₈H₁₀N₂O . It belongs to the class of benzamide derivatives and exhibits interesting properties due to its amide functional group. Benzamides find applications in various fields, including medicine, industry, and potential drug development .


Synthesis Analysis

The synthesis of 3-(Aminomethyl)benzamide involves starting from either 2,3-dimethoxybenzoic acid or 3-acetoxy-2-methylbenzoic acid and amine derivatives. These precursor compounds undergo condensation reactions to form the desired benzamide. The synthetic pathway typically employs triethylamine (TEA) as a base and tetrahydrofuran (THF) as a solvent. The final product is purified and characterized using techniques such as infrared spectroscopy (IR) , ¹H nuclear magnetic resonance (NMR) , ¹³C NMR spectroscopy , and elemental analysis .


Chemical Reactions Analysis

  • Metal Complex Formation : The lone pair of electrons on the nitrogen atom can coordinate with metal ions, forming stable complexes. This property may have implications in metal chelation .

Scientific Research Applications

Antioxidant Activity

3-(Aminomethyl)benzamide derivatives have been studied for their antioxidant properties . These compounds can scavenge free radicals, which are unstable molecules that can cause cellular damage. The antioxidant activity is measured through various assays, including total antioxidant capacity, free radical scavenging, and metal chelating activities . This property is significant in the development of new therapeutic agents that can protect the body from oxidative stress-related diseases.

Antibacterial Activity

Research has shown that benzamide compounds, including those with the 3-(Aminomethyl) group, exhibit antibacterial activity . They have been tested against both gram-positive and gram-negative bacteria, showing potential as new antibacterial agents. This application is crucial in the fight against antibiotic-resistant bacterial strains .

Drug Synthesis and Discovery

Benzamide derivatives are key intermediates in the synthesis of various drugs. The 3-(Aminomethyl)benzamide structure is a building block for many drug candidates, particularly in the synthesis of compounds with potential anticancer, anti-inflammatory, and analgesic properties . This makes it an important compound in medicinal chemistry and drug discovery.

Tyrosine Kinase Inhibition

Some derivatives of 3-(Aminomethyl)benzamide have been designed as potential tyrosine kinase inhibitors . These compounds can interfere with the action of enzymes that are critical for the signaling pathways involved in cell division and cancer progression. The inhibition of tyrosine kinases is a promising strategy for developing new anticancer therapies .

Anti-Tubercular Agents

The structure of 3-(Aminomethyl)benzamide has been utilized in the design and synthesis of new compounds with anti-tubercular activity. Tuberculosis remains a major global health challenge, and the development of new therapeutic agents is essential to combat the disease, especially in the face of multi-drug resistant strains .

Industrial Applications

Beyond medical applications, benzamide derivatives, including those with the 3-(Aminomethyl) group, find use in various industrial sectors. They are used in the plastic and rubber industry, paper industry, and agriculture. Their role in these industries includes acting as stabilizers, intermediates in chemical syntheses, and enhancing the properties of various products .

properties

IUPAC Name

3-(aminomethyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O/c9-5-6-2-1-3-7(4-6)8(10)11/h1-4H,5,9H2,(H2,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYHLWVJLJXARGY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(=O)N)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10435566
Record name 3-(aminomethyl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10435566
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Aminomethyl)benzamide

CAS RN

102562-86-7
Record name 3-(aminomethyl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10435566
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(aminomethyl)benzamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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